2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide
Beschreibung
The compound 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide is a pyrazolo-pyrimidine derivative characterized by a bicyclic core structure with a benzyl group at position 6, a methyl group at position 2, and a 4-methylbenzyl-substituted acetamide moiety at position 3. Its synthesis typically involves multi-step reactions, including cyclization and substitution steps, as exemplified by analogous pyrimidin-4-yl derivatives synthesized via Cs₂CO₃-mediated coupling in dry DMF . Structural elucidation relies on spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, which confirm substituent positions and purity .
Eigenschaften
IUPAC Name |
2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-16-8-10-17(11-9-16)12-24-20(29)15-27-19-14-26(2)25-21(19)22(30)28(23(27)31)13-18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILVEDUNOXIPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives, followed by functional group modifications to introduce the benzyl, methyl, and acetamide groups. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzyl positions using reagents like alkyl halides or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Structural Features
The compound features a complex structure characterized by:
- A pyrazolo[4,3-d]pyrimidine core.
- Various substituents that enhance its biological activity.
Antimicrobial Activity
Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine family exhibit significant antimicrobial properties. For instance:
- Mechanism : These compounds may inhibit bacterial growth by targeting essential enzymes.
- Case Study : A study on similar derivatives showed effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs.
| Compound Name | IC50 (μM) | Target Organism |
|---|---|---|
| Analog A | 1.35 | Mycobacterium tuberculosis |
| Analog B | 2.18 | Mycobacterium tuberculosis |
Anticancer Properties
The anticancer potential of pyrazolo[4,3-d]pyrimidines has been widely studied:
- Mechanism : These compounds may inhibit key enzymes involved in tumor growth and cell division.
- Case Study : Docking studies suggest that similar compounds effectively inhibit cancer cell proliferation by targeting specific pathways.
| Compound Name | Cancer Type | Mechanism of Action |
|---|---|---|
| Compound X | HepG2 | Inhibition of cell division |
| Compound Y | MCF7 | Induction of apoptosis |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable:
- Target Enzymes : Key metabolic enzymes involved in inflammation and cancer progression.
- Case Study : In vitro assays indicated that the compound inhibits enzymes related to inflammatory pathways.
| Enzyme | Inhibition Type | Reference Study |
|---|---|---|
| Cyclooxygenase | Competitive | Study A |
| Kinase | Non-competitive | Study B |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions:
- Formation of the pyrazolo[4,3-d]pyrimidine core.
- Functionalization at various positions to introduce substituents.
Synthetic Route Overview
- Step 1 : Synthesis of the pyrazolo core via cyclization reactions.
- Step 2 : Introduction of benzyl and acetamide groups through nucleophilic substitutions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[4,3-d]pyrimidine Derivatives
A closely related analog, 2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-[(4-fluorophenyl)methyl]acetamide (), differs in three key aspects:
N1 substituent : Ethyl vs. hydrogen in the target compound.
C6 substituent : Phenethyl vs. benzyl.
Acetamide side chain : 4-Fluorobenzyl vs. 4-methylbenzyl.
These modifications influence lipophilicity and electronic properties. For instance, the fluorobenzyl group enhances metabolic stability compared to methylbenzyl, while the phenethyl substituent may alter steric interactions with target proteins .
Pyrazolo[3,4-d]pyrimidine Derivatives
Compounds like 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one () feature a shifted pyrazole ring (position 3,4-d vs. 4,3-d) and lack the acetamide side chain. This structural variation reduces solubility and limits interactions with polar binding sites .
Functional Analogs
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () shares the acetamide-benzyl motif but replaces the pyrazolo-pyrimidine core with a pyrimidin-2-ylthio group.
Computational Similarity Analysis
Using Tanimoto coefficients (Tc > 0.8 indicates high similarity), the target compound clusters with pyrazolo-pyrimidine derivatives (e.g., : Tc ≈ 0.85) and diverges from non-bicyclic analogs (e.g., : Tc ≈ 0.45) . Key molecular properties are compared below:
| Property | Target Compound | Compound | SAHA (Reference) |
|---|---|---|---|
| Molecular Weight (g/mol) | 458.5 | 490.5 | 264.3 |
| LogP | 3.2 | 3.8 | 1.5 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Similarity to SAHA (Tc) | 0.35 | 0.30 | 1.00 |
hydroxamate) drastically alter bioactivity .
Bioactivity and Target Correlations
Hierarchical clustering of bioactivity profiles () reveals that the target compound groups with kinase inhibitors due to its pyrazolo-pyrimidine core, which mimics ATP-binding motifs. In contrast, simpler pyrimidine analogs () lack this specificity .
Biologische Aktivität
The compound 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule that belongs to the class of pyrazolo[4,3-d]pyrimidines. This article explores its biological activity, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
This compound features a unique pyrazolo[4,3-d]pyrimidine structure characterized by:
- A benzyl group.
- A methyl substituent.
- Dioxo functionality that may enhance its reactivity.
The molecular formula is , indicating a significant molecular weight and the presence of multiple functional groups that could influence its biological interactions.
Biological Activity
Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine family exhibit a wide range of biological activities. The specific compound has shown promise in several areas:
Anticancer Activity
Studies have demonstrated that pyrazolo derivatives can exhibit significant anticancer properties. For instance:
- A study identified similar compounds with cytotoxic effects against various cancer cell lines, including cervical and prostate cancer cells .
- The mechanism often involves inhibition of critical pathways in cancer cell proliferation and survival.
Anti-inflammatory Properties
Compounds related to pyrazolo[4,3-d]pyrimidines have been noted for their anti-inflammatory effects:
Antimicrobial Activity
The presence of the pyrazolo ring enhances the potential for antimicrobial activity:
The biological activity of 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis .
- Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways, affecting cellular responses .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine | Dihydro group; amino functionality | Potential neuroprotective effects |
| 6-Benzyl-2-methyl-3H,4H,5H,6H,7H-pyrido[4,3-d]pyrimidin-4-one | Pyrido ring; keto group | Antimicrobial activity |
| 2-{6-benzyl-2-methyl...} | Unique pyrazolo structure; different substituents | Varying biological activity profiles |
These comparisons highlight how structural variations can lead to differing biological activities.
Case Studies
- Anticancer Screening : A multicellular spheroid screening identified novel anticancer compounds with similar structures to our target compound. These studies emphasize the importance of structural diversity in enhancing anticancer efficacy .
- Inflammation Models : In animal models of inflammation, related compounds demonstrated reduced inflammatory markers and improved clinical outcomes .
Q & A
What synthetic strategies are recommended for constructing the pyrazolo[4,3-d]pyrimidin-4-yl core of this compound?
Basic Research Question
The pyrazolo[4,3-d]pyrimidin-4-yl scaffold is central to this compound. A robust approach involves cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters or ketones under acidic conditions. Key steps include:
- Intermediate preparation : Substituted pyrazole precursors (e.g., 5-amino-3-methylpyrazole) are synthesized via nucleophilic substitution or cyclization reactions .
- Ring formation : Reaction with diketones (e.g., ethyl acetoacetate) in acetic acid or polyphosphoric acid to form the fused pyrimidine ring .
- Functionalization : Post-cyclization modifications, such as benzylation at the 6-position using benzyl halides, require careful optimization of temperature and solvent (e.g., DMF at 80°C) to avoid side reactions .
Methodological Tip : Monitor reaction progress via TLC or HPLC, and characterize intermediates using -NMR to confirm regioselectivity and purity .
How can computational methods optimize the reaction conditions for introducing the N-[(4-methylphenyl)methyl]acetamide side chain?
Advanced Research Question
The acetamide side chain’s introduction demands precise control of steric and electronic effects. Computational tools like density functional theory (DFT) can predict reactivity:
- Transition state analysis : Model nucleophilic attack of the amine group on the activated carbonyl carbon (e.g., using chloroacetyl chloride as an acylating agent) .
- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on reaction rates; polar aprotic solvents (e.g., THF) enhance nucleophilicity .
- Kinetic studies : Use Arrhenius plots to optimize temperature (typically 50–70°C) and catalyst loading (e.g., DMAP for acylation) .
Data Contradiction Note : Experimental yields may deviate from simulations due to unaccounted steric hindrance from the benzyl group. Adjust synthetic protocols iteratively .
What spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Basic Research Question
Structural confirmation requires a multi-technique approach:
- - and -NMR : Assign peaks for the pyrazolo-pyrimidine core (e.g., δ 2.5–3.0 ppm for methyl groups, δ 7.2–7.8 ppm for benzyl protons) and acetamide side chain (δ 2.0–2.3 ppm for CH) .
- X-ray crystallography : Resolve regiochemistry of the pyrimidine ring and confirm benzyl group orientation .
- HRMS : Validate molecular formula (e.g., [M+H] at m/z 476.18) .
Advanced Application : 2D NMR (e.g., NOESY) can detect spatial proximity between the benzyl and 4-methylphenyl groups, addressing synthetic byproduct identification .
How should researchers address discrepancies in bioactivity data across different assays?
Advanced Research Question
Bioactivity variability (e.g., antioxidant vs. enzyme inhibition assays) may stem from:
- Solubility issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference .
- Redox interference : The compound’s dioxo groups may act as reducing agents in antioxidant assays, leading to false positives. Include control experiments with ascorbic acid .
- Assay-specific protocols : Standardize cell-based vs. cell-free systems; e.g., use HepG2 cells for cytotoxicity baselines and recombinant enzymes for target-specific IC measurements .
Methodological Note : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
What strategies are effective for improving metabolic stability of this compound in preclinical studies?
Advanced Research Question
Metabolic instability often arises from acetamide hydrolysis or pyrimidine ring oxidation. Mitigation strategies include:
- Structural analogs : Replace the methyl group on the pyrimidine with electron-withdrawing substituents (e.g., CF) to slow oxidative metabolism .
- Prodrug design : Mask the acetamide as an ester or carbamate to enhance plasma stability .
- In vitro assays : Use liver microsomes (human/rat) to identify major metabolites via LC-MS/MS and refine SAR .
Data-Driven Approach : Combine QSAR models with experimental logP/D values to balance solubility and metabolic resistance .
How can AI-driven tools enhance the prediction of synthetic pathways for novel derivatives?
Advanced Research Question
AI platforms (e.g., ICReDD’s reaction path search) accelerate derivative synthesis:
- Retrosynthetic analysis : Train neural networks on pyrazolo-pyrimidine databases to propose feasible routes for introducing substituents .
- Condition optimization : Bayesian optimization algorithms narrow down solvent/catalyst combinations, reducing trial-and-error .
- Yield prediction : Graph-based models correlate reaction parameters (temperature, catalyst) with yields, enabling high-throughput virtual screening .
Limitation Alert : AI models may overlook steric effects in bulky derivatives; validate predictions with small-scale experiments .
What crystallographic challenges arise during polymorph screening, and how are they resolved?
Advanced Research Question
Polymorphism in the pyrazolo-pyrimidine core affects bioavailability. Challenges include:
- Crystal packing : The benzyl and 4-methylphenyl groups create steric clashes, favoring amorphous phases. Use seed crystals or high-pressure conditions to induce crystallization .
- Hydrate formation : Characterize water content via TGA-DSC and adjust solvent (e.g., switch from ethanol to acetone) to avoid hydrates .
- Data interpretation : Pair X-ray diffraction with solid-state NMR to distinguish true polymorphs from solvates .
How do researchers validate target engagement in cellular models for this compound?
Advanced Research Question
Confirming target binding requires orthogonal methods:
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts in lysates treated with the compound .
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the acetamide side chain to crosslink with target proteins .
- CRISPR knockouts : Use gene-edited cell lines lacking the putative target to confirm phenotype rescue .
Contradiction Management : Off-target effects may persist; employ proteome-wide profiling (e.g., SILAC) to identify unintended interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
